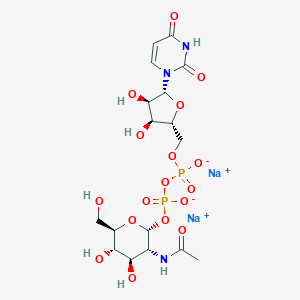

Uridin-5'-diphospho-N-acetylglucosamin-Natriumsalz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Uridine-Diphosphate-N-Acetylglucosamine is a nucleotide sugar and a coenzyme in metabolism. It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates. This compound is a biochemical precursor of all nitrogen-containing sugars and plays a crucial role in the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids .

Wissenschaftliche Forschungsanwendungen

Uridin-Diphosphat-N-Acetylglucosamin findet breite Anwendung in der wissenschaftlichen Forschung. In der Chemie wird es bei der Synthese komplexer Kohlenhydrate verwendet. In der Biologie spielt es eine Rolle bei der Regulation der Proteinfunktion durch Glykosylierung. In der Medizin ist es an der Untersuchung von Krankheiten beteiligt, die mit Glykosylierungsdefekten zusammenhängen, und wird bei der Entwicklung von Pharmazeutika verwendet, die auf Glykosylierungspfade abzielen. In der Industrie wird es bei der Herstellung von Glykosaminoglykanen verwendet, die für die Herstellung von Kosmetika und Pharmazeutika wichtig sind .

Wirkmechanismus

Der Wirkungsmechanismus von Uridin-Diphosphat-N-Acetylglucosamin beinhaltet seine Rolle als Substrat für Glykosyltransferasen, die N-Acetylglucosaminreste auf Proteine und Lipide übertragenDie Verbindung ist auch an der intrazellulären Signalübertragung und der Regulation der Proteinfunktion durch O-GlcNAcylierung beteiligt .

Biochemische Analyse

Biochemical Properties

Uridine 5’-diphospho-N-acetylglucosamine sodium salt acts as a sugar donor and aids in the endomembrane glycosylation of the endoplasmic reticulum and Golgi . It interacts with various enzymes and proteins, including O-GlcNAc transferase (OGT), a nucleocytoplasmic glycosyltransferase . The compound is involved in the modification of thousands of proteins, primarily restricted within the cytosolic and nuclear compartments .

Cellular Effects

The levels of Uridine 5’-diphospho-N-acetylglucosamine sodium salt are modulated by the concentration of nutrients exposed to the cell . Decreased levels of this compound can influence normal cellular proliferation and apoptosis .

Molecular Mechanism

Uridine 5’-diphospho-N-acetylglucosamine sodium salt exerts its effects at the molecular level through various mechanisms. It serves as a donor substrate for O-GlcNAc transferase (OGT), which modifies proteins by adding unique N-acetylglucosamine residues . This compound also elicits feedback inhibition of the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) .

Metabolic Pathways

Uridine 5’-diphospho-N-acetylglucosamine sodium salt is involved in the hexosamine biosynthetic pathway (HBP), where it interacts with various enzymes

Transport and Distribution

Uridine 5’-diphospho-N-acetylglucosamine sodium salt is actively transported into the Golgi apparatus through the nucleotide sugar transporter (NST)

Vorbereitungsmethoden

Uridine-Diphosphate-N-Acetylglucosamine can be produced by various methods including chemical, enzymatic, chemoenzymatic, and fermentative methods. The chemical synthesis involves multiple steps with an overall yield of around 15%. Enzymatic synthesis uses N-acetyl-glucosamine-1-phosphate and uridine triphosphate as substrates, achieving a yield of approximately 60% . Industrial production often employs whole-cell catalysis using Saccharomyces cerevisiae, optimizing conditions such as sodium dihydrogen phosphate concentration, temperature, and vitamin B1 levels to enhance yield .

Analyse Chemischer Reaktionen

Uridin-Diphosphat-N-Acetylglucosamin durchläuft verschiedene Arten von Reaktionen, darunter die Glykosylierung, bei der es als Donor von N-Acetylglucosaminresten fungiert. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Glykosyltransferasen. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind Glykosaminoglykane, Proteoglykane und Glykolipide . Es ist auch an der intrazellulären Signalübertragung als Substrat für O-gebundene N-Acetylglucosamin-Transferasen beteiligt, die die O-GlcNAc-Posttranslationalen Modifikation installieren .

Vergleich Mit ähnlichen Verbindungen

Uridin-Diphosphat-N-Acetylglucosamin ähnelt anderen Nukleotidzuckern wie Uridin-Diphosphat-Glucose und Uridin-Diphosphat-Galactose. Es ist einzigartig in seiner Rolle als Donor von N-Acetylglucosaminresten, die für die Biosynthese von Glykosaminoglykanen, Proteoglykanen und Glykolipiden unerlässlich sind. Andere ähnliche Verbindungen sind Uridin-Diphosphat-Glucuronsäure und Uridin-Diphosphat-N-Acetylgalactosamin, die an verschiedenen Glykosylierungspfaden beteiligt sind .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Uridine 5'-diphospho-N-acetylglucosamine disodium salt can be achieved through a multi-step process starting from commercially available starting materials. The key steps involve the protection of functional groups, glycosylation, deprotection, and salt formation.", "Starting Materials": [ "Uridine", "Glucosamine", "Sodium pyrophosphate", "Sodium hydroxide", "Acetic anhydride", "N-Acetyl chloride", "Methanol", "Diethyl ether", "Chloroform", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of Uridine - Uridine is protected by reacting it with acetic anhydride in the presence of sodium hydroxide to form uridine triacetate.", "Step 2: Protection of Glucosamine - Glucosamine is protected by reacting it with N-acetyl chloride in the presence of sodium hydroxide to form N-acetylglucosamine.", "Step 3: Glycosylation - Uridine triacetate and N-acetylglucosamine are coupled together using sodium pyrophosphate as a coupling agent to form Uridine 5'-O-(N-acetylglucosaminyl)uridine.", "Step 4: Deprotection - The protecting groups on the Uridine and Glucosamine moieties are removed using methanol and sodium hydroxide to form Uridine 5'-diphospho-N-acetylglucosamine.", "Step 5: Salt Formation - Uridine 5'-diphospho-N-acetylglucosamine is converted to its disodium salt form by reacting it with sodium chloride in the presence of water and chloroform." ] } | |

CAS-Nummer |

91183-98-1 |

Molekularformel |

C17H25N3Na2O17P2 |

Molekulargewicht |

651.3 g/mol |

IUPAC-Name |

disodium;[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C17H27N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11-,12-,13-,14-,15-,16-;;/m1../s1 |

InChI-Schlüssel |

HXWKMJZFIJNGES-YZVFIFBQSA-L |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |

SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |

Kanonische SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |

Aussehen |

Assay:≥95%A crystalline solid |

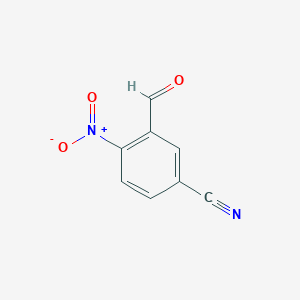

| 528-04-1 | |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Synonyme |

Acetylglucosamine, UDP Diphosphate N-Acetylglucosamine, Uridine Diphospho-N-Acetylglucosamine, Uridine N-Acetylglucosamine, Uridine Diphosphate Pyrophosphoacetylglucosamine, Uridine UDP Acetylglucosamine UDPGNAc Uridine Diphosphate N Acetylglucosamine Uridine Diphosphate N-Acetylglucosamine Uridine Diphospho N Acetylglucosamine Uridine Diphospho-N-Acetylglucosamine Uridine Pyrophosphoacetylglucosamine |

Herkunft des Produkts |

United States |

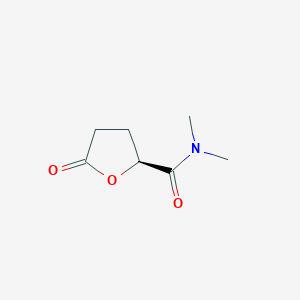

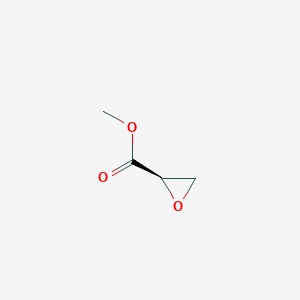

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan](/img/structure/B116594.png)

![(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one](/img/structure/B116612.png)

![(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester](/img/structure/B116613.png)